molecular formula C8H11N3O B13804183 1-p-Tolylsemicarbazide CAS No. 50353-66-7

1-p-Tolylsemicarbazide

Cat. No.: B13804183
CAS No.: 50353-66-7
M. Wt: 165.19 g/mol
InChI Key: ZYKTTXOTZLXBES-UHFFFAOYSA-N
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Description

1-p-Tolylsemicarbazide is an organic compound with the molecular formula C8H11N3O. It is a derivative of semicarbazide, characterized by the presence of a p-tolyl group attached to the nitrogen atom. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

1-p-Tolylsemicarbazide can be synthesized through several methods. One common synthetic route involves the reaction of p-tolyl isocyanate with hydrazine hydrate. The reaction typically occurs under mild conditions, yielding this compound as the primary product. Industrial production methods often involve similar reaction pathways but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-p-Tolylsemicarbazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where the p-tolyl group or other functional groups are replaced by different substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-p-Tolylsemicarbazide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that derivatives of this compound exhibit pharmacological activities, making it a candidate for drug development.

    Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-p-Tolylsemicarbazide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and molecular targets vary depending on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

1-p-Tolylsemicarbazide is similar to other semicarbazide derivatives, such as phenylsemicarbazide and m-tolylsemicarbazide. its unique p-tolyl group imparts distinct chemical and biological properties. For instance, the presence of the p-tolyl group can influence the compound’s reactivity and its interaction with biological targets, making it more or less effective in certain applications compared to its analogs.

Similar compounds include:

  • Phenylsemicarbazide
  • m-Tolylsemicarbazide
  • Aminoguanidine

These compounds share a common semicarbazide backbone but differ in their substituents, leading to variations in their chemical behavior and applications.

Properties

CAS No.

50353-66-7

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

(4-methylanilino)urea

InChI

InChI=1S/C8H11N3O/c1-6-2-4-7(5-3-6)10-11-8(9)12/h2-5,10H,1H3,(H3,9,11,12)

InChI Key

ZYKTTXOTZLXBES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NNC(=O)N

Origin of Product

United States

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